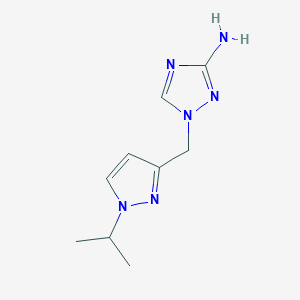
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of both pyrazole and triazole rings, which are known for their diverse biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl halide to introduce the isopropyl group at the 1-position.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling: Finally, the pyrazole and triazole rings are coupled together using a suitable linker, such as a methylene bridge, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- (1-Isopropyl-1H-pyrazol-3-yl)acetic acid
- (1-Isopropyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine
Uniqueness
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N6 |
|---|---|
Molekulargewicht |
206.25 g/mol |
IUPAC-Name |
1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13) |
InChI-Schlüssel |
HELJUSZYXUBBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC(=N1)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


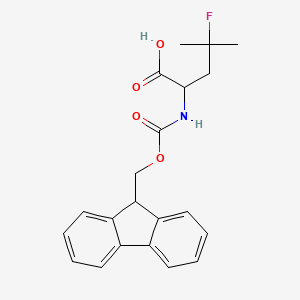
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)

![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
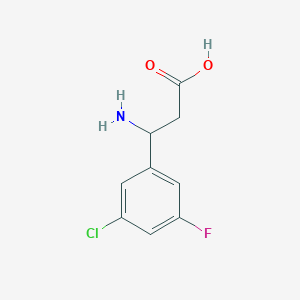

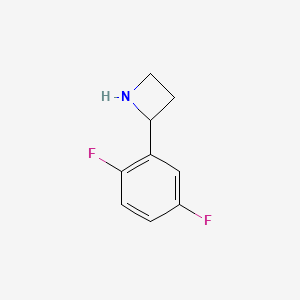
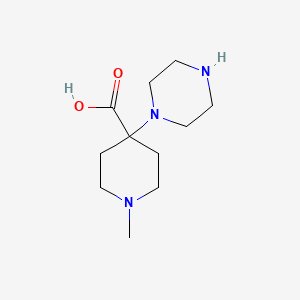
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
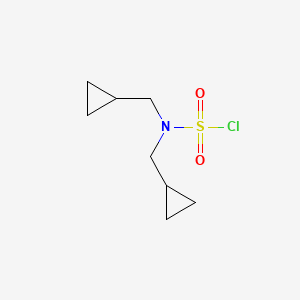
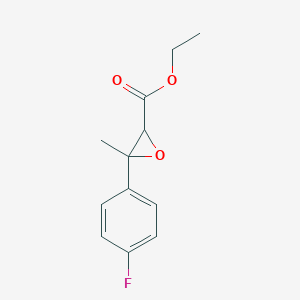

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

